molecular formula C10H11ClN2O B6598497 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile CAS No. 1552484-17-9

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile

Cat. No. B6598497
CAS RN: 1552484-17-9
M. Wt: 210.66 g/mol
InChI Key: MIWVHDUOLARRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile, also known as 2-CMP or 2-Chloro-6-methylpropyl pyridine-4-carbonitrile, is a nitrogen-containing organic compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid that can be synthesized by a variety of methods. It is used in a variety of scientific research applications, including synthesis of organic compounds, as a reagent in organic reactions, and in biochemical and physiological studies.

Scientific Research Applications

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in organic reactions. It has also been used in biochemical and physiological studies to study the effects of various compounds on biological systems. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been used as a starting material for the synthesis of various other compounds, such as 2-chloro-6-methylpropyl-pyridine-4-carbonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This results in a change in the substrate molecule’s structure and function. The exact mechanism of action of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is still being studied.
Biochemical and Physiological Effects
2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile has been shown to inhibit the growth of certain cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention and treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a variety of ways. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. For example, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile is highly toxic and should be handled with care. In addition, it is not very soluble in water and may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for the use of 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile. For example, it could be used in the synthesis of other compounds, such as pharmaceuticals, or in the development of new drugs. In addition, it could be used to study the effects of various compounds on biological systems, such as the effects of environmental toxins on human health. Furthermore, it could be used to study the effects of various compounds on cancer cells, and to develop new treatments for cancer. Finally, it could be used in the development of new catalysts for organic reactions, as well as for the synthesis of new materials.

Synthesis Methods

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-chloropyridine with 2-methylpropyl bromide in the presence of sodium hydroxide. This reaction is conducted in a basic medium, such as aqueous sodium hydroxide, and yields 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile as a white crystalline solid. In addition, 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile can also be synthesized by the reaction of 2-chloropyridine with 2-methylpropyl chloride in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7(2)6-14-10-4-8(5-12)3-9(11)13-10/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWVHDUOLARRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile

CAS RN

1552484-17-9
Record name 2-chloro-6-(2-methylpropoxy)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.